

A Comparative Guide to the Structural Characterization of 3,5-Dimethylhept-3-ene

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Compound of Interest

Compound Name: 3,5-Dimethylhept-3-ene

Cat. No.: B097480

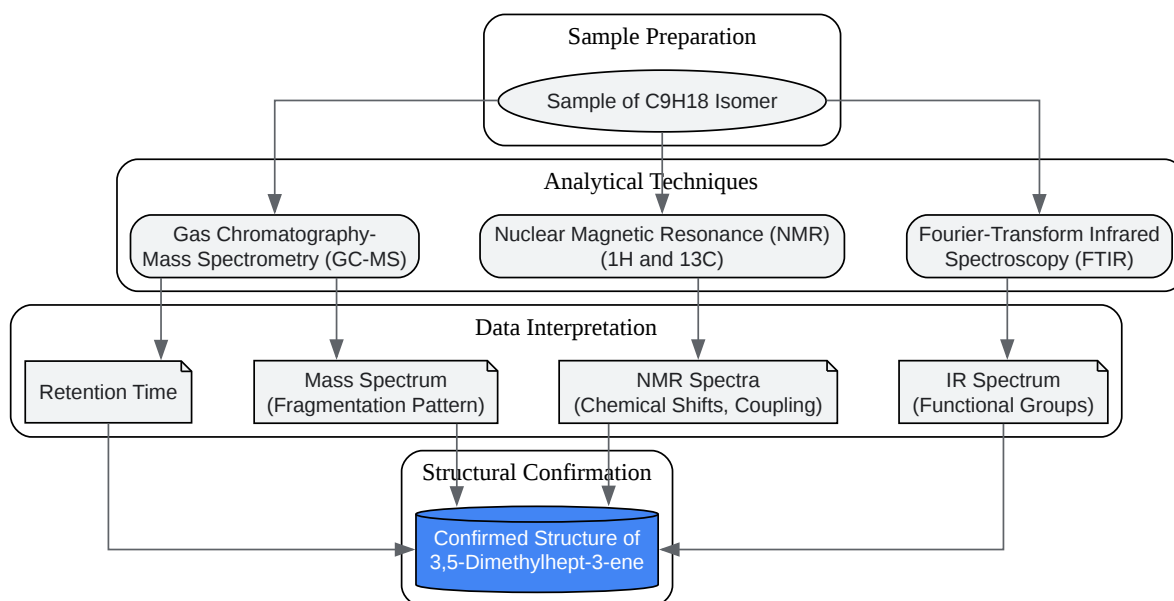
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This guide provides a detailed comparison of the analytical data used for the characterization and structural confirmation of **3,5-dimethylhept-3-ene** against two of its structural isomers, 2,4-dimethylhept-2-ene and 4,5-dimethylhept-2-ene. The information presented herein is crucial for unambiguous identification and differentiation of these closely related alkene structures.

Structural Elucidation Workflow

The structural confirmation of an organic compound like **3,5-dimethylhept-3-ene** is a systematic process. It begins with sample preparation, followed by analysis using various spectroscopic and chromatographic techniques. The data from these analyses are then integrated to deduce the final structure.



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Caption: Logical workflow for the structural elucidation of **3,5-dimethylhept-3-ene**.

Comparative Spectroscopic and Chromatographic Data

The following tables summarize the key analytical data for **3,5-dimethylhept-3-ene** and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Compound	Kovats Retention Index (non-polar column)	Key Mass Spectral Fragments (m/z)
3,5-Dimethylhept-3-ene	833, 836 ^[1]	41, 55, 69, 83, 97, 126 (M+)
2,4-Dimethylhept-2-ene	Data not available	41, 55, 69, 83, 111, 126 (M+)
4,5-Dimethylhept-2-ene	837 ^[2]	41, 55, 69, 83, 97, 126 (M+)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data (Predicted)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
3,5-Dimethylhept-3-ene	~5.1	t	=CH-
	~2.0	m	-CH-
	~1.6	s	=C-CH ₃
	~1.3	m	-CH ₂ -
	~0.9	d	-CH-CH ₃
	~0.8	t	-CH ₂ -CH ₃
2,4-Dimethylhept-2-ene	~5.1	d	=CH-
	~2.2	m	-CH-
	~1.7, ~1.6	s	=C(CH ₃) ₂
	~1.2	m	-CH ₂ -
	~0.9	d	-CH-CH ₃
	~0.8	t	-CH ₂ -CH ₃
4,5-Dimethylhept-2-ene	~5.4	m	-CH=CH-
	~2.0	m	-CH-
	~1.6	d	=CH-CH ₃
	~1.3	m	-CH ₂ -
	~0.9	d	-CH-CH ₃
	~0.8	t	-CH ₂ -CH ₃

¹³C NMR Spectral Data (Predicted)

Compound	Chemical Shift (δ) ppm
3,5-Dimethylhept-3-ene	~ 135 , ~ 125 (=C), ~ 40 (-CH-), ~ 30 (-CH ₂ -), ~ 20 (-CH ₃), ~ 14 (-CH ₃)
2,4-Dimethylhept-2-ene	~ 133 , ~ 124 (=C), ~ 38 (-CH-), ~ 30 (-CH ₂ -), ~ 25 , ~ 18 (-CH ₃), ~ 14 (-CH ₃)
4,5-Dimethylhept-2-ene	~ 130 , ~ 128 (=C), ~ 42 , ~ 35 (-CH-), ~ 29 (-CH ₂ -), ~ 20 , ~ 14 , ~ 12 (-CH ₃)

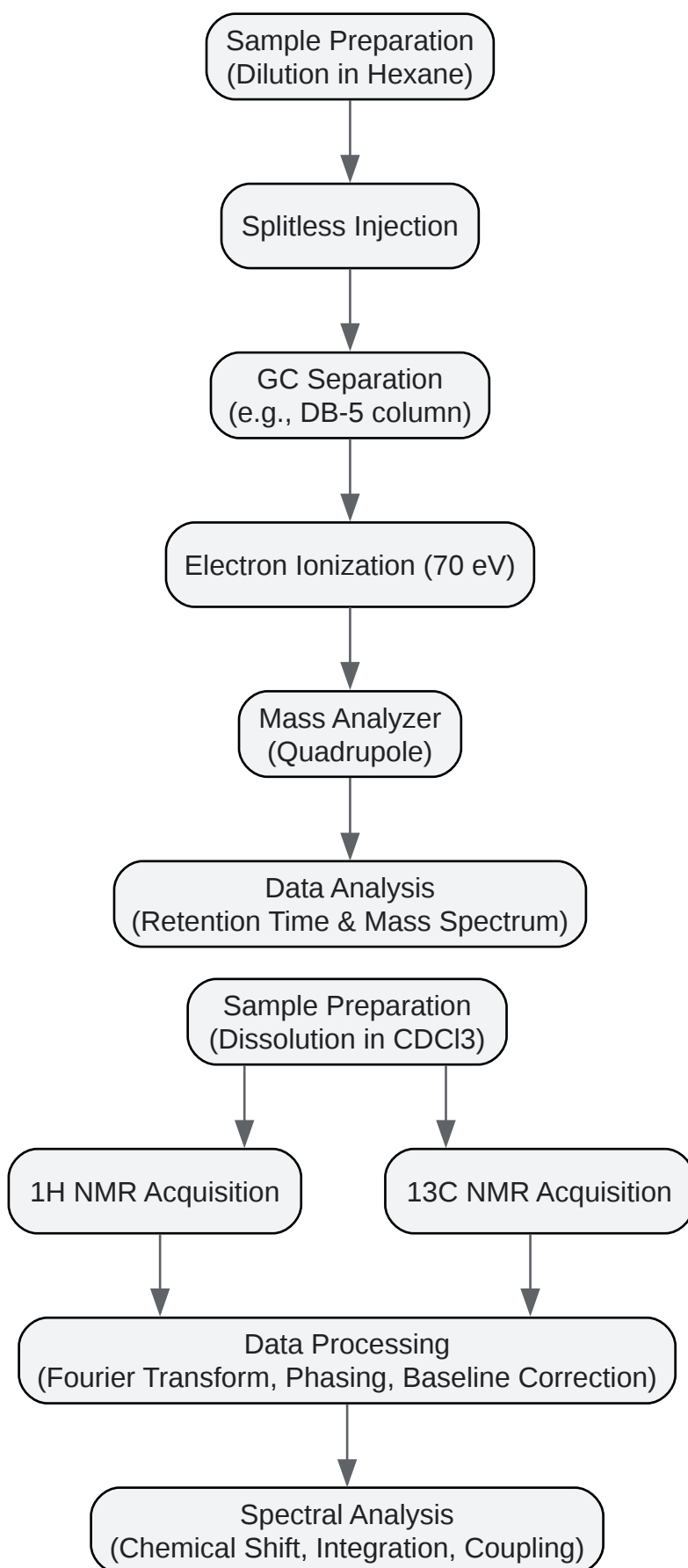
Fourier-Transform Infrared (FTIR) Spectroscopy Data

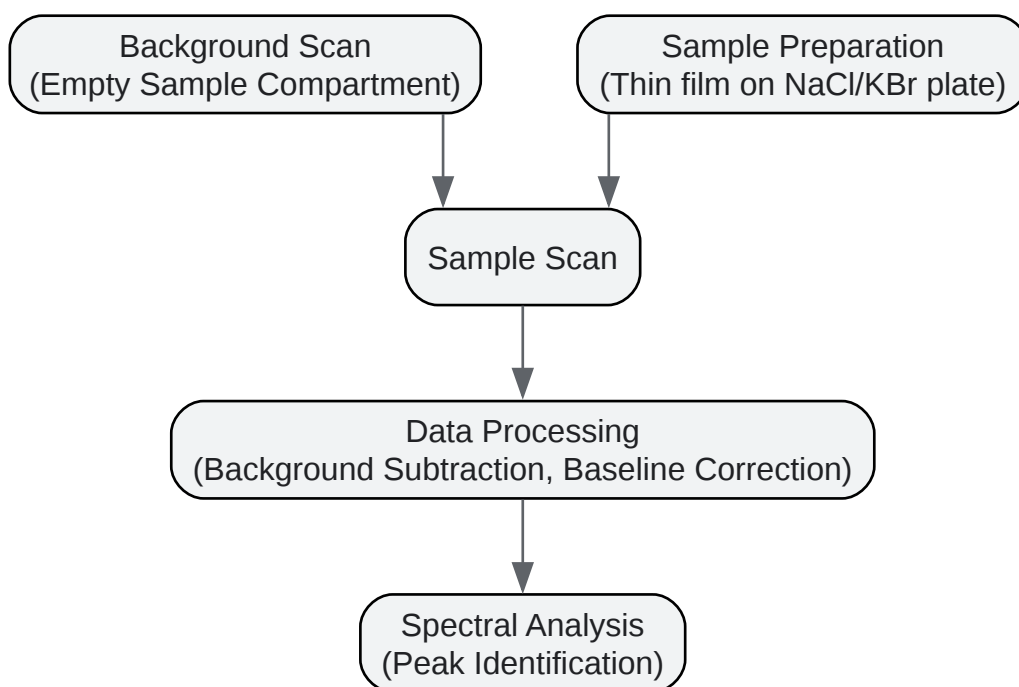
Compound	Key Absorption Bands (cm ⁻¹)	Vibrational Mode
3,5-Dimethylhept-3-ene	~ 3020 , ~ 2960 , ~ 2870 , ~ 1670 , ~ 1460 , ~ 1380	C-H stretch (sp ²), C-H stretch (sp ³), C=C stretch, C-H bend
2,4-Dimethylhept-2-ene	~ 3015 , ~ 2960 , ~ 2870 , ~ 1675 , ~ 1460 , ~ 1375	C-H stretch (sp ²), C-H stretch (sp ³), C=C stretch, C-H bend
4,5-Dimethylhept-2-ene	~ 3025 , ~ 2960 , ~ 2870 , ~ 1665 , ~ 1460 , ~ 1375	C-H stretch (sp ²), C-H stretch (sp ³), C=C stretch, C-H bend

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)





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References

- 1. rsc.org [rsc.org]
- 2. (Z)-3,5-dimethylhept-3-ene;(E)-3,5-dimethylhept-3-ene | C₁₈H₃₆ | CID 44630239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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